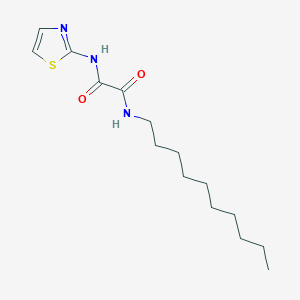![molecular formula C24H21ClN4O2 B11996107 Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)
Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a chemical compound with the following properties:
Molecular Formula: C24H21ClN4O2
CAS Number: 459184-83-9
Molecular Weight: 432.914 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Condensation Reaction: Ethyl 3-amino-4-cyano-3-methylpyrido[1,2-a]benzimidazole-2-carboxylate reacts with 3-chloroaniline to form the desired compound.
Esterification: The resulting intermediate undergoes esterification with ethanol to yield Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate.
Industrial Production:: While specific industrial methods may vary, large-scale production typically involves optimized reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroaniline group.
Reduction Reactions: Reduction of the nitrile group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the cyano group may lead to carboxylic acid derivatives.
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon)
Oxidation: Mild oxidants (e.g., hydrogen peroxide, potassium permanganate)
Major Products:: The major products depend on the specific reaction conditions and the choice of reagents.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other compounds or materials.
Mécanisme D'action
The exact mechanism by which Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity with related molecules in the same chemical family.
Propriétés
Formule moléculaire |
C24H21ClN4O2 |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C24H21ClN4O2/c1-3-31-22(30)12-11-18-15(2)19(14-26)24-28-20-9-4-5-10-21(20)29(24)23(18)27-17-8-6-7-16(25)13-17/h4-10,13,27H,3,11-12H2,1-2H3 |
Clé InChI |
JNPIWIRCANBDMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)

![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)


![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)


![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)




